An In-depth Technical Guide to N-Desmethylclomipramine: Synthesis and Characterization
An In-depth Technical Guide to N-Desmethylclomipramine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and core signaling pathways of N-Desmethylclomipramine, the primary active metabolite of the tricyclic antidepressant clomipramine (B1669221).
Introduction
N-Desmethylclomipramine, also known as norclomipramine, is a significant metabolite of clomipramine, a widely used medication for obsessive-compulsive disorder and major depressive disorder.[1] The pharmacological activity of N-Desmethylclomipramine contributes significantly to the therapeutic effects of its parent drug. It is a more potent inhibitor of norepinephrine (B1679862) reuptake and a less potent inhibitor of serotonin (B10506) reuptake compared to clomipramine.[2] Understanding the synthesis and characterization of this metabolite is crucial for drug metabolism studies, pharmacokinetic and pharmacodynamic modeling, and the development of new therapeutic agents.
Synthesis of N-Desmethylclomipramine
The synthesis of N-Desmethylclomipramine can be approached through two primary routes: biochemical synthesis, mimicking its natural metabolic formation, and chemical synthesis, offering a more controlled and scalable process.
Biochemical Synthesis (Metabolic Pathway)
In vivo, N-Desmethylclomipramine is formed from clomipramine primarily in the liver through N-demethylation. This process is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C19, CYP3A4, and CYP1A2 playing significant roles.[3]
Biochemical synthesis of N-Desmethylclomipramine.
Chemical Synthesis
A common method for the N-demethylation of tertiary amines like clomipramine is a modified von Braun reaction using reagents like cyanogen (B1215507) bromide or, more commonly in modern synthesis, 1-chloroethyl chloroformate. The following is a proposed two-step chemical synthesis protocol.
Step 1: N-Demethylation of Clomipramine
This step involves the reaction of clomipramine with 1-chloroethyl chloroformate to form an intermediate carbamate (B1207046), which is then cleaved to yield N-Desmethylclomipramine.
Step 2: Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield the final product with high purity.
Experimental Protocols
Protocol for Chemical Synthesis of N-Desmethylclomipramine
Materials:
-
Clomipramine hydrochloride
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1-Chloroethyl chloroformate
-
Dichloromethane (anhydrous)
-
Methanol (B129727) (anhydrous)
-
Sodium bicarbonate
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Hydrochloric acid
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Sodium sulfate (B86663) (anhydrous)
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Ethanol
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Deionized water
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Round bottom flask
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Magnetic stirrer
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Crystallization dish
Procedure:
-
Reaction Setup: In a round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clomipramine hydrochloride in anhydrous dichloromethane. Add an excess of a non-nucleophilic base, such as proton sponge, to neutralize the hydrochloride and liberate the free base.
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N-Demethylation: Cool the solution to 0°C in an ice bath. Slowly add 1-chloroethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carbamate Cleavage: Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate. Dissolve the crude intermediate in anhydrous methanol and heat to reflux for 2-4 hours to effect cleavage of the carbamate.
-
Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of hot ethanol and add deionized water dropwise until turbidity persists. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Purification: Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum to yield N-Desmethylclomipramine.
Characterization Protocols
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
Procedure:
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Prepare a standard solution of N-Desmethylclomipramine in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.
-
Inject the sample and record the chromatogram. The retention time for N-Desmethylclomipramine is expected to be around 4-6 minutes under these conditions.
Instrumentation:
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LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same column and mobile phase as described for HPLC.
MS/MS Conditions:
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Operate in positive ion mode.
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Set the precursor ion (Q1) to m/z 301.1 and the product ion (Q3) to m/z 72.1.[4]
Procedure:
-
Infuse a standard solution of N-Desmethylclomipramine into the mass spectrometer to optimize the ESI and MS/MS parameters.
-
Inject the sample into the LC-MS/MS system and acquire the data in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
Table 1: Physicochemical Properties of N-Desmethylclomipramine
| Property | Value |
| Molecular Formula | C18H21ClN2 |
| Molecular Weight | 300.83 g/mol |
| CAS Number | 303-48-0 |
| Appearance | White to off-white crystalline powder |
Table 2: Chromatographic and Spectrometric Data
| Technique | Parameter | Value | Reference |
| HPLC | Retention Time | ~4-6 min | - |
| LC-MS/MS | Precursor Ion (m/z) | 301.1 | [4] |
| LC-MS/MS | Product Ion (m/z) | 72.1 | [4] |
Signaling Pathway
The primary mechanism of action of N-Desmethylclomipramine is the inhibition of the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Chronic administration of antidepressants that increase synaptic monoamine levels is known to induce downstream signaling cascades that are thought to be responsible for their therapeutic effects. One of the key pathways involves the activation of the cAMP response element-binding protein (CREB) and the subsequent expression of brain-derived neurotrophic factor (BDNF).
Proposed signaling pathway of N-Desmethylclomipramine.
The increased synaptic levels of norepinephrine and serotonin lead to enhanced activation of postsynaptic G-protein coupled receptors. This initiates an intracellular signaling cascade, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates CREB, which translocates to the nucleus and promotes the transcription of genes involved in neuroplasticity, including BDNF.[3][5][6] The upregulation of BDNF is thought to contribute to the long-term therapeutic effects of antidepressants by promoting neuronal survival and function.[7][8][9]
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of N-Desmethylclomipramine. The availability of robust synthetic and analytical methods is essential for advancing our understanding of this important active metabolite and for the development of future therapeutics. The elucidation of its signaling pathways provides a framework for understanding its therapeutic effects and for identifying new drug targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Some pharmacological aspects of desmethylclomipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKA-CREB-BDNF signaling regulated long lasting antidepressant activities of Yueju but not ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desipramine Reduces Stress-Activated Dynorphin Expression and CREB Phosphorylation in NAc Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sop.org.tw [sop.org.tw]
- 7. mdpi.com [mdpi.com]
- 8. BDNF - brain-derived neurotrophic factor :: CSHL DNA Learning Center [dnalc.cshl.edu]
- 9. Regulation of Plasticity through the BDNF Pathway and its Role in Psychiatric Disorders | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
